H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH
CAS No.: 87218-84-6
Cat. No.: VC21541881
Molecular Formula: C89H139N27O24S4
Molecular Weight: 2099.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87218-84-6 |
|---|---|
| Molecular Formula | C89H139N27O24S4 |
| Molecular Weight | 2099.5 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)/t46-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 |
| Standard InChI Key | ORRDHOMWDPJSNL-KHBOZDSRSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCSC)C(C)C)CCCNC(=N)N)C(C)C)CC3=CC=C(C=C3)O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
| SMILES | CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |
| Canonical SMILES | CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |
Introduction
Chemical Structure and Properties
Chemical Composition
H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH represents a peptide with a specific amino acid sequence, where the notation indicates the sequence reading from the N-terminus (H-) to the C-terminus (-OH). This peptide contains 17 amino acids with a disulfide bridge formed between the two cysteine residues, indicated by the (1) superscript notation. The compound can be represented using the one-letter amino acid code as DTMRCMVGRVYRPCWEV, with a disulfide bridge connecting Cys5 and Cys14. This cyclic structure is a defining characteristic that contributes to the peptide's conformational stability and biological activity.
Physical and Chemical Properties
The peptide H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH possesses several important physical and chemical properties that influence its behavior in biological systems. The molecular formula is C89H139N27O24S4, with a corresponding molecular weight of 2099.5 g/mol. This relatively high molecular weight is typical of peptides with multiple amino acid residues. The compound contains four sulfur atoms, with two participating in the disulfide bridge that gives the peptide its characteristic cyclic structure. This disulfide bond is crucial for maintaining the three-dimensional conformation of the peptide, which in turn is essential for its biological activity and receptor recognition properties.
Structural Identification
The peptide has been assigned a CAS registry number of 87218-84-6, which serves as a unique identifier in chemical databases. Its structure can be represented using various chemical notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). The canonical SMILES notation for this compound is particularly complex due to the peptide's size and the presence of the disulfide bridge, reflecting the intricate three-dimensional arrangement of atoms in this molecule. The compound is also cataloged in PubChem under compound ID 16167455, providing researchers with access to additional structural and biochemical information.
Biological Functions and Significance
Role in Fish Physiology
H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH, identified as Melanin Concentrating Hormone (MCH) from salmon, plays a crucial role in the physiological regulation of fish coloration. In teleost fish, MCH functions as a key neuropeptide that regulates pigmentation by causing melanin granules to concentrate within melanophores, resulting in skin pallor or lightening . This pigmentation control mechanism is particularly important for fish adaptation to their environments, including camouflage, social signaling, and response to stress conditions. The peptide was initially identified in the pituitary gland of teleost fish, highlighting its importance in the neuroendocrine system of these aquatic organisms .
Evolutionary Relationship to Mammalian MCH
Research has revealed intriguing evolutionary connections between fish MCH and mammalian MCH systems. While the salmon MCH peptide primarily regulates pigmentation in fish, its mammalian counterparts have evolved to regulate more complex functions, including feeding behaviors and energy homeostasis . The zebrafish study described in the literature indicates the presence of two MCH genes, Pmch1 and Pmch2, with the latter sharing structural similarities with mammalian MCH . This evolutionary link suggests that the basic MCH system has been conserved across vertebrate evolution but has adapted to serve different physiological roles in various species. The salmon MCH peptide, which is identical in sequence to zebrafish MCH, serves as an important model for understanding this evolutionary transition .
Research Methods and Techniques
Synthesis and Purification
The synthesis of H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH typically involves solid-phase peptide synthesis (SPPS), a standard method for creating peptides with specific amino acid sequences. In this process, amino acids are sequentially added to a growing peptide chain that is attached to a solid support resin. The synthesis progresses from the C-terminal amino acid (valine in this case) to the N-terminal amino acid (aspartic acid), with each addition involving deprotection, coupling, and washing steps. Following the linear synthesis, the disulfide bridge between the cysteine residues at positions 5 and 14 is formed through oxidation reactions, typically using mild oxidizing agents that promote disulfide formation while minimizing side reactions.
Purification of the synthesized peptide generally employs high-performance liquid chromatography (HPLC), which separates the target peptide from synthesis byproducts and incomplete sequences. Mass spectrometry techniques are then used to confirm the identity and purity of the isolated peptide, ensuring that the final product has the correct molecular weight of 2099.5 g/mol and the expected structural characteristics.
Analytical Characterization
Comprehensive characterization of the salmon MCH peptide involves multiple analytical techniques to confirm its structure and properties. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the peptide, including the confirmation of the disulfide bridge between the cysteine residues. Circular dichroism (CD) spectroscopy is often employed to analyze the secondary structural elements of the peptide, such as alpha-helices or beta-sheets, which are critical for understanding its functional mechanisms.
Mass spectrometry techniques, including electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), are essential for verifying the molecular weight and sequence of the peptide. Additionally, amino acid analysis can be performed to determine the exact composition of amino acids in the purified peptide, providing another level of confirmation for its identity and purity.
Biological Assay Methods
Research on the biological activities of salmon MCH employs various assay methods to evaluate its functions. In studies examining its role in pigmentation, melanophore aggregation assays are used to measure the peptide's ability to induce melanin concentration within fish melanophores. These assays typically involve treating isolated fish scales or melanophore cell cultures with the peptide and observing changes in melanin distribution.
For investigating the neurobiological functions of MCH, immunohistochemistry techniques are used to visualize MCH-expressing neurons and their projections in the fish brain . Electrophysiological recordings can assess the effects of the peptide on neuronal activity, while receptor binding assays determine its interaction with specific MCH receptors. In studies examining MCH's potential role in feeding behavior, food intake measurements following peptide administration provide insights into its effects on appetite regulation. The zebrafish study, for instance, demonstrated that the number of MCH2-expressing neurons increases in response to chronic food deprivation, suggesting a role in energy homeostasis .
Comparative Research Findings
MCH Studies Across Species
Research comparing salmon MCH with MCH peptides from other species has revealed important insights into the evolution and diversification of this neuropeptide system. The zebrafish study identified two MCH genes, Pmch1 and Pmch2, with distinct but related functions . While Pmch1 and its corresponding MCH1 peptide resemble MCH found in other fish (including salmon MCH), the zebrafish Pmch2 gene and MCH2 peptide share genomic structure, synteny, and high peptide sequence homology with mammalian MCH . This suggests that zebrafish MCH2 is the putative structural and functional ortholog of mammalian MCH, providing a link between fish and mammalian MCH systems.
The salmon MCH peptide is identical in sequence to zebrafish MCH1, indicating conservation of this peptide across different fish species . This conservation suggests important functional roles that have been maintained throughout fish evolution. Comparative studies have demonstrated that while MCH primarily regulates pigmentation in fish, it has evolved in mammals to regulate feeding behavior and energy homeostasis, indicating functional diversification of this neuropeptide system across vertebrate evolution.
Structural Data Analysis
Detailed structural analyses of salmon MCH have provided valuable information about its molecular configuration and how this relates to its biological activities. The disulfide bridge between cysteine residues at positions 5 and 14 creates a cyclic structure that is essential for the peptide's function. This cyclic conformation constrains the peptide's flexibility and presents key amino acid residues in specific spatial orientations that enable effective interaction with MCH receptors.
Data Tables and Comprehensive Information
Table 1: Chemical Properties of Salmon Melanin Concentrating Hormone
| Property | Value | Source |
|---|---|---|
| CAS Number | 87218-84-6 | |
| Molecular Formula | C89H139N27O24S4 | |
| Molecular Weight | 2099.5 g/mol | |
| Amino Acid Sequence | H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH | |
| One Letter Code | DTMRCMVGRVYRPCWEV | |
| Disulfide Bridge | Between Cys5 and Cys14 | |
| PubChem Compound ID | 16167455 |
Table 2: Comparative Analysis of MCH Across Species
This comprehensive data compilation illustrates the structural characteristics of salmon MCH and its evolutionary relationships with MCH peptides in other species. The tables highlight the conservation of certain features across species while also noting the functional diversification that has occurred throughout vertebrate evolution.
Biological Activity and Mechanisms
Receptor Interactions
The biological activities of salmon MCH are mediated through its interactions with specific G protein-coupled receptors (GPCRs). In fish, MCH binds to MCH receptors expressed in target tissues, particularly in melanophores where it regulates pigmentation. The structural features of the peptide, especially the cyclic conformation created by the disulfide bridge, are critical for receptor recognition and binding. The specific arrangement of amino acid side chains within this constrained structure creates a unique three-dimensional surface that complements the binding pocket of MCH receptors.
Studies in zebrafish have shown that MCH receptors are found in multiple brain regions associated with sensory perception, learning and memory, arousal, and homeostatic regulation . This widespread distribution suggests that the salmon MCH peptide and related fish MCH peptides may have broader neurobiological functions beyond pigmentation control, potentially influencing various aspects of fish physiology and behavior through these diverse receptor interactions.
Signaling Pathways
Upon binding to its receptors, salmon MCH activates intracellular signaling cascades that ultimately lead to its biological effects. In melanophores, MCH receptor activation triggers signaling pathways that cause melanin granules to aggregate within the cell, resulting in skin lightening. This process typically involves G protein-mediated signaling that affects cytoskeletal components responsible for melanin granule movement.
The zebrafish study revealed that MCH neurons send numerous projections to multiple MCH receptor-rich targets within the brain . This suggests that MCH signaling in fish involves complex neural networks that may influence various physiological and behavioral processes. The specific intracellular signaling mechanisms activated by MCH in these neural circuits likely involve classic G protein-coupled receptor pathways, including regulation of adenylate cyclase activity, calcium mobilization, and modulation of ion channel function.
Physiological Responses
The primary physiological response to salmon MCH in fish is the regulation of pigmentation. By causing melanin granules to concentrate within melanophores, MCH induces skin lightening, which can be important for adaptation to different environmental conditions, camouflage, and social signaling. This pigmentation control mechanism allows fish to adapt their coloration in response to various stimuli, including background color, light intensity, and stress.
Research in zebrafish has suggested additional physiological roles for the MCH system beyond pigmentation control. The finding that the number of MCH2-expressing neurons increases in response to chronic food deprivation indicates a potential role in energy homeostasis . This observation parallels the function of MCH in mammals, where it plays a key role in regulating feeding behavior and energy balance. The zebrafish study thus provides evidence for functional conservation of certain aspects of the MCH system across vertebrate evolution, despite the primary role of salmon MCH being in pigmentation regulation.
Research Applications and Future Directions
Comparative Endocrinology
Salmon MCH serves as an important model in comparative endocrinology, providing insights into the evolution of neuropeptide systems across vertebrates. By comparing the structure, function, and distribution of MCH in fish with those in other vertebrates, researchers can better understand how neuropeptide systems have adapted to serve different physiological roles throughout evolutionary history. The zebrafish study, which identified two distinct MCH genes with different functions, demonstrates the value of such comparative approaches in elucidating the evolutionary relationships between fish and mammalian neuropeptide systems .
Future research in comparative endocrinology may focus on more detailed analyses of the structural and functional relationships between salmon MCH and MCH peptides in other species. Such studies could provide deeper insights into the molecular mechanisms underlying the functional diversification of the MCH system during vertebrate evolution. Additionally, investigating the regulatory mechanisms controlling MCH expression in different species could reveal how this neuropeptide system has been adapted to meet the specific physiological needs of various vertebrate lineages.
Model Systems and Experimental Approaches
Salmon and other fish species serve as valuable model systems for studying the MCH peptide and its functions. The zebrafish, with its transparent embryos, rapid development, and amenability to genetic manipulation, has emerged as a particularly useful model for investigating the neurobiological roles of MCH . The identification of two MCH genes in zebrafish, with distinct but related functions, provides opportunities to study different aspects of MCH biology within a single model organism.
Future experimental approaches may include the use of advanced genetic techniques, such as CRISPR-Cas9 gene editing, to modify MCH genes in fish models and observe the resulting phenotypic effects. Optogenetic and chemogenetic methods could be employed to selectively activate or inhibit MCH neurons in vivo, allowing real-time observation of the physiological and behavioral consequences of MCH signaling. Additionally, high-resolution imaging techniques and electrophysiological recordings could provide detailed information about the neural circuits involved in MCH functions across different vertebrate species.
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